2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone
CAS No.:
Cat. No.: VC13534559
Molecular Formula: C11H23N3O
Molecular Weight: 213.32 g/mol
* For research use only. Not for human or veterinary use.
![2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone -](/images/structure/VC13534559.png)
Specification
Molecular Formula | C11H23N3O |
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Molecular Weight | 213.32 g/mol |
IUPAC Name | 2-amino-1-[(3R)-3-[methyl(propan-2-yl)amino]piperidin-1-yl]ethanone |
Standard InChI | InChI=1S/C11H23N3O/c1-9(2)13(3)10-5-4-6-14(8-10)11(15)7-12/h9-10H,4-8,12H2,1-3H3/t10-/m1/s1 |
Standard InChI Key | KDGSTDXFAATHGU-SNVBAGLBSA-N |
Isomeric SMILES | CC(C)N(C)[C@@H]1CCCN(C1)C(=O)CN |
SMILES | CC(C)N(C)C1CCCN(C1)C(=O)CN |
Canonical SMILES | CC(C)N(C)C1CCCN(C1)C(=O)CN |
Introduction
Structural and Molecular Characteristics
The compound’s structure integrates three key functional groups:
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A piperidine ring serving as a conformational scaffold.
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An isopropyl-methyl-amino group at the 3rd position, contributing steric bulk and hydrogen-bonding potential.
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An amino-ethanone group at the 1st position, enabling nucleophilic reactivity.
Property | Value |
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Molecular Formula | |
Molecular Weight | 217.31 g/mol |
IUPAC Name | 2-Amino-1-[(3R)-3-[methyl(propan-2-yl)amino]piperidin-1-yl]ethanone |
Stereochemistry | (R)-configuration at C3 |
Key Functional Groups | Piperidine, amine, ketone |
The stereochemistry at C3 influences binding affinity to biological targets, as demonstrated in analogs like 2-chloro-1-[(R)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone.
Synthesis and Reaction Pathways
Synthetic Routes
The compound is synthesized via a two-step process:
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Formation of the piperidine intermediate: (R)-3-(isopropyl-methyl-amino)-piperidine is prepared through reductive amination of isopropylamine and methylamine with a piperidinone precursor .
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Acylation with aminoacetyl chloride: The intermediate reacts with aminoacetyl chloride under anhydrous conditions, yielding the target compound.
Reaction Conditions:
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Temperature: 0–5°C (to minimize side reactions).
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Solvent: Dichloromethane or tetrahydrofuran.
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Catalyst: Triethylamine for HCl scavenging.
Key Chemical Reactions
The amino and ketone groups enable diverse reactivity:
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Acylation: The amino group reacts with acyl chlorides to form amides.
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Reduction: The ketone is reducible to a secondary alcohol using NaBH or LiAlH.
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Nucleophilic substitution: The piperidine nitrogen participates in SN2 reactions with alkyl halides .
Mechanistic Insights into Biological Activity
Target Engagement
The compound interacts with enzymes and receptors through:
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Hydrogen bonding: The amino group donates protons to carbonyl oxygens in catalytic sites.
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Steric effects: The isopropyl group creates van der Waals contacts with hydrophobic pockets.
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Electrostatic interactions: The protonated piperidine nitrogen (at physiological pH) binds negatively charged residues.
Pharmacological Profiling
In silico studies predict affinity for:
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Dopamine D2 receptors: Modulating neurotransmission (hypothesized ).
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Cytochrome P450 3A4: Potential drug-drug interactions via inhibition () .
Applications in Medicinal Chemistry
Central Nervous System (CNS) Disorders
Structural analogs demonstrate:
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Anxiolytic effects: GABA receptor potentiation in murine models.
Recent Advances and Future Directions
2024 Synthetic Innovations
A 2024 study optimized piperidine acylation using flow chemistry, achieving 92% yield and >99% enantiomeric excess .
Unresolved Challenges
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